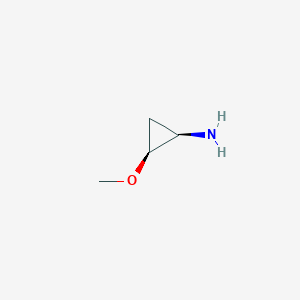

(1R,2S)-2-Methoxycyclopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-methoxycyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESTWQJVUANKG-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r,2s 2 Methoxycyclopropan 1 Amine and Its Chiral Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to specific stereoisomers of functionalized cyclopropanes. These methods employ chiral catalysts or auxiliaries to induce stereoselectivity, avoiding the need for classical resolution of racemic mixtures.

The development of catalytic methods for asymmetric cyclopropanation and related transformations has revolutionized the synthesis of chiral cyclopropylamines. These strategies offer high efficiency and stereocontrol, utilizing substoichiometric amounts of a chiral catalyst.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful tools for the construction of complex molecular architectures. purdue.edu Catalysts based on copper, rhodium, and ruthenium have been extensively developed for the asymmetric cyclopropanation of alkenes, representing a key strategy for accessing chiral cyclopropanes. nih.gov These reactions typically involve the transfer of a carbene moiety from a diazo compound or a related precursor to an olefin. nih.gov

Catalytic Asymmetric Synthesis Strategies

Metal-Catalyzed Asymmetric Cyclopropanation Reactions

Copper-Catalyzed Enantioselective Cyclopropene Alkenylamination

Copper-catalyzed reactions offer an effective method for the synthesis of polysubstituted chiral cyclopropylamines. One notable approach is the three-component cyclopropene alkenylamination, which utilizes a commercial bisphosphine ligand to achieve high enantioselectivity. nih.gov This method allows for the creation of poly-substituted cis-1,2-alkenylcyclopropylamines. nih.gov Another strategy involves the hydroamination of cyclopropenes with pyrazoles, which proceeds with high regio-, diastereo-, and enantiocontrol using an earth-abundant copper catalyst under mild conditions. nih.govresearchgate.net Mechanistic studies suggest a unique five-centered aminocupration pathway. nih.gov These copper-catalyzed methods are part of a broader effort to develop enantioselective alkene diamination reactions, providing access to valuable chiral compounds that are otherwise difficult to obtain. scispace.com

Table 1: Overview of Copper-Catalyzed Asymmetric Synthesis of Cyclopropylamines

| Reaction Type | Catalyst System | Key Features | Reference |

| Three-component cyclopropene alkenylamination | Copper / Bisphosphine ligand | Delivers poly-substituted cis-1,2-alkenylcyclopropylamines with high enantioselectivity. | nih.gov |

| Hydroamination of cyclopropenes with pyrazoles | Earth-abundant copper catalyst | High regio-, diastereo-, and enantiocontrol under mild conditions. | nih.govresearchgate.net |

| Intra-/intermolecular alkene diamination | Cu(R,R)-Ph-box2 | Forms chiral 2-aminomethyl indolines and pyrrolidines with good yields and excellent enantioselectivities. | scispace.com |

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. Chiral rhodium catalysts, particularly those derived from N-(arenesulfonyl)prolinates, have been shown to catalyze the decomposition of vinyldiazomethanes in the presence of alkenes to yield vinylcyclopropanes with high diastereoselectivity and enantioselectivity. emory.edu The reaction of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates can also be highly stereoselective. nih.gov For instance, using an adamantylglycine-derived catalyst, Rh₂(S-TCPTAD)₄, allows for high asymmetric induction (up to 98% ee) across a range of substrates. nih.gov Computational studies suggest that the reaction proceeds through different pathways depending on the substrate, with acrylates and acrylamides favoring cyclopropanation. nih.gov

Table 2: Selected Results for Rhodium-Catalyzed Asymmetric Cyclopropanation

| Catalyst | Substrates | Stereoselectivity | Key Findings | Reference |

| Rhodium(II) N-(arenesulfonyl)prolinate | Vinyldiazomethanes and alkenes | High diastereoselectivity and enantioselectivity | Effective for enantioselective synthesis of vinylcyclopropanes. | emory.edu |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes and aryldiazoacetates | Up to 98% ee | High asymmetric induction is achieved; reaction pathway is substrate-dependent. | nih.gov |

| Rh₂(OBz)₄ / Rh₂(R-TPPTTL)₄ | [2.2]Paracyclophanes and aryldiazoacetates | Catalyst-controlled regioselectivity; up to 97% ee | Demonstrates catalyst control over reaction site and high enantioselectivity in complex systems. | acs.org |

Ruthenium(II)-Catalyzed Asymmetric Cyclopropanation of Vinylcarbamates

Ruthenium(II) complexes bearing phenyloxazoline (Pheox) ligands are powerful catalysts for the direct asymmetric cyclopropanation of vinylcarbamates with diazoesters. acs.orgnih.gov This methodology provides a straightforward route to optically active cyclopropylamine (B47189) derivatives in high yields, with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.orgnih.govthieme-connect.com The reaction proceeds smoothly under mild conditions. acs.org The choice of solvent can influence the stereoselectivity of the reaction. acs.org This method has been applied to the synthesis of key intermediates for antitumor antibiotics, highlighting its synthetic utility. thieme-connect.com The mechanism is believed to involve the generation of a ruthenium carbene intermediate, which then reacts with the vinylcarbamate. nih.govacs.orgresearchgate.net

Table 3: Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation of Vinylcarbamates

| Substrate (Vinylcarbamate) | Diazoester | Catalyst Loading | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

| Benzyl vinylcarbamate | Ethyl diazoacetate | 1 mol % | 91:9 | 98% | 91% | acs.org |

| Cbz-protected vinylcarbamate | Various diazoesters | 1 mol % | up to 96:4 | up to 99% | High | nih.gov |

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metals. bohrium.com In the context of cyclopropane (B1198618) chemistry, organocatalysis is particularly effective for activating the cyclopropane ring towards enantioselective ring-opening reactions. bohrium.com Donor-acceptor (D-A) cyclopropanes are versatile building blocks that can be activated by Lewis or Brønsted acids for ring-opening. scispace.com Chiral phosphoric acids, for example, have been used to catalyze the ring-opening of aminocyclopropanes to produce N,O-acetals. scispace.com Another approach involves the use of chiral diphenylprolinol TMS ether as a catalyst in cascade Michael-alkylation reactions to synthesize chiral cyclopropanes. organic-chemistry.org Interestingly, a switch in reaction conditions can lead to an unexpected organocatalyzed stereoselective ring-opening of the cyclopropane product. organic-chemistry.org These methods capitalize on the unique reactivity of the strained cyclopropane ring to generate valuable, highly functionalized chiral molecules. bohrium.com

Enzymatic Approaches in Asymmetric Amine Synthesis

The application of enzymes in asymmetric synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysis, particularly through the use of transaminases and engineered hemoproteins, has shown considerable promise for the synthesis of chiral amines.

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from a donor to a ketone or aldehyde acceptor. nih.govmdpi.com While direct enzymatic synthesis of (1R,2S)-2-Methoxycyclopropan-1-amine has not been extensively documented, the enzymatic kinetic resolution of analogous compounds has been demonstrated. For instance, the kinetic resolution of racemic 1-methoxypropan-2-amine has been achieved using lipase B from Candida antarctica immobilized on magnetic nanoparticles, showcasing the potential for enzymatic methods to resolve amines with similar structural motifs. researchgate.net

Engineered hemoproteins, such as myoglobin and cytochrome P450 variants, have emerged as powerful biocatalysts for asymmetric cyclopropanation reactions. rochester.edu These enzymes can catalyze the reaction between an alkene and a diazo reagent to form a cyclopropane ring with high diastereo- and enantioselectivity. Through rational design and directed evolution, myoglobin variants have been developed that can produce cyclopropanes with a specific (1R,2S) configuration in high yields and enantiomeric excess. rochester.edu

Table 1: Illustrative Examples of Enzymatic Approaches for Chiral Amine and Cyclopropane Synthesis

| Enzyme Class | Substrate/Precursor | Product Configuration | Yield (%) | ee (%) | Reference |

| Transaminase | Methoxyacetone | (S)-1-methoxy-2-aminopropane | Substantial Conversion | High | google.com |

| Lipase | Racemic 1-methoxypropan-2-amine | Kinetic Resolution | - | High | researchgate.net |

| Engineered Myoglobin | Styrene | trans-(1R,2R)-cyclopropane | 75 | 99.9 | rochester.edu |

Chiral Hydrogen-Bonding Catalysis in Asymmetric Photocycloadditions

Chiral hydrogen-bonding catalysis is a powerful tool in asymmetric synthesis, where a chiral catalyst utilizes hydrogen bonds to control the stereochemical outcome of a reaction. nih.gov This strategy has been successfully applied to asymmetric photocycloaddition reactions for the synthesis of chiral cyclic compounds.

In the context of synthesizing cyclopropylamines, chiral hydrogen-bonding catalysis can be employed in [3+2] photocycloadditions. These reactions involve the combination of a cyclopropylamine with an electron-rich or electron-neutral olefin under visible light irradiation in the presence of a photoredox catalyst and a chiral hydrogen-bonding catalyst, such as a chiral phosphoric acid. rsc.orgrsc.org This dual catalytic system enables the formation of enantioenriched cyclopentylamines. While not a direct synthesis of the cyclopropane ring, this methodology provides access to complex chiral amines derived from cyclopropylamine precursors. The chiral catalyst forms a non-covalent complex with one of the reactants, creating a chiral environment that directs the approach of the other reactant, leading to a highly enantioselective transformation.

The versatility of this approach allows for the construction of all-carbon quaternary stereocenters with high stereocontrol. rsc.orgrsc.org The development of novel chiral hydrogen-bonding catalysts continues to expand the scope and efficiency of these asymmetric transformations.

Chiral Pool Synthesis and Resolution Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, terpenes, or carbohydrates, as starting materials. This approach leverages the existing stereocenters of the starting material to introduce new stereocenters in a controlled manner.

For the synthesis of this compound, a potential chiral pool precursor could be a molecule that already contains the desired stereochemistry or can be readily converted to it. While a direct synthesis from a common chiral pool starting material is not prominently reported, the principle can be applied by using chiral auxiliaries derived from the chiral pool. For instance, enantiomerically enriched bromocyclopropanes can serve as precursors to chiral cyclopropylamines through a diastereoselective formal nucleophilic substitution. nih.gov

Chiral resolution is a widely used method to separate a racemic mixture into its individual enantiomers.

Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, to form a pair of diastereomeric salts. nih.govrsc.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govlibretexts.orglibretexts.org After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent.

Modern chiral resolution techniques offer more efficient and versatile methods for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for chiral separation. chiralpedia.comnih.govhumanjournals.com The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. humanjournals.com Other modern techniques include enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. mdpi.comnih.govnih.govresearchgate.net

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts | Scalable, cost-effective for large quantities | Trial-and-error process, may not be applicable to all compounds |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to a wide range of compounds | Higher cost, may require method development |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer | High enantioselectivity, mild reaction conditions | Limited to 50% theoretical yield for the unreacted enantiomer |

Absolute Asymmetric Synthesis Concepts

Absolute asymmetric synthesis refers to the formation of a chiral product from achiral precursors without the use of any external chiral source. This can be achieved through various physical means, such as circularly polarized light or the spontaneous breaking of symmetry during crystallization.

While a challenging and less common approach for the synthesis of specific molecules like this compound, the concept is a fundamental area of research in the origin of chirality. In some reaction systems, such as certain Diels-Alder reactions, dynamic crystallization processes can lead to the amplification of a small initial enantiomeric imbalance, ultimately resulting in a highly enantioenriched product. rsc.org

Stereoselective Construction of the Cyclopropane Ring System

The stereoselective construction of the cyclopropane ring is a critical step in the synthesis of this compound. Several methods have been developed for the diastereoselective and enantioselective formation of cyclopropanes.

One of the most well-known methods is the Simmons-Smith reaction , which involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is another powerful method. researchgate.net Chiral rhodium and copper catalysts are commonly used to achieve high levels of enantioselectivity in these reactions. The catalyst coordinates to the diazo compound to form a metal carbene intermediate, which then reacts with the alkene to form the cyclopropane ring.

Furthermore, Michael addition-initiated ring-closure (MIRC) reactions provide a pathway to highly functionalized cyclopropanes. This involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the three-membered ring. The use of chiral catalysts in this process can lead to the formation of enantiomerically enriched cyclopropanes. acs.org

Recent advances have also demonstrated the use of electrochemical methods for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles. researchgate.netnih.gov

Table 3: Overview of Stereoselective Cyclopropanation Methods

| Method | Reagents | Key Features |

| Simmons-Smith Reaction | Alkene, Diiodomethane, Zn-Cu couple | Stereospecific, reliable for many alkenes |

| Catalytic Cyclopropanation | Alkene, Diazo compound, Chiral metal catalyst (e.g., Rh, Cu) | High enantioselectivity, broad substrate scope |

| MIRC Reaction | Activated alkene, Nucleophile | Forms highly functionalized cyclopropanes |

| Electrochemical Synthesis | Alkene, Carbon pronucleophile | High diastereoselectivity, scalable |

Kulinkovich and Kulinkovich–Szymoniak Reactions for Cyclopropylamine Formation

The Kulinkovich reaction and its modifications have emerged as powerful tools for the synthesis of cyclopropane derivatives. acs.org Originally developed for the synthesis of cyclopropanols from esters, the methodology has been extended to the preparation of cyclopropylamines from amides and nitriles. acsgcipr.orgsynarchive.com

The reaction involves the treatment of an ester or its derivative with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org This generates a titanacyclopropane intermediate which then reacts with the substrate to form the cyclopropane ring. wikipedia.orgyoutube.com

The Kulinkovich–Szymoniak reaction is a significant modification that allows for the direct synthesis of primary cyclopropylamines from nitriles. synarchive.comorganic-chemistry.org This variant employs a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by treatment with a Lewis acid to convert the intermediate azatitanacycle into the desired cyclopropylamine. organic-chemistry.org The use of substituted Grignard reagents can lead to the formation of 1,2-disubstituted cyclopropylamines, often with moderate diastereoselectivity. organic-chemistry.org

| Reaction | Substrate | Product | Key Reagents | Notes |

|---|---|---|---|---|

| Kulinkovich Reaction | Esters, Amides | Cyclopropanols, Cyclopropylamines | Grignard Reagent, Ti(Oi-Pr)4 | Can be adapted for cyclopropylamine synthesis from amides (de Meijere variation). synarchive.com |

| Kulinkovich–Szymoniak Reaction | Nitriles | Primary Cyclopropylamines | Grignard Reagent, Ti(Oi-Pr)4, Lewis Acid | Direct route to primary cyclopropylamines. organic-chemistry.org |

The stereochemical outcome of the Kulinkovich cyclopropanation of nitriles is a critical aspect for the synthesis of chiral molecules like this compound. Studies have shown that the stereochemistry of the reaction is dependent on whether the process is intramolecular or intermolecular. acs.orgnih.gov

In intramolecular cyclopropanations, where the nitrile and the alkene are part of the same molecule, the reaction proceeds with the preservation of the olefin configuration. acs.orgnih.gov This suggests a concerted or near-concerted mechanism where the geometry of the starting alkene dictates the stereochemistry of the resulting cyclopropane ring.

Conversely, intermolecular Kulinkovich cyclopropanations of nitriles can proceed with both retention and inversion of the olefin configuration. acs.orgnih.govacs.org This lack of stereoselectivity in the intermolecular version is a significant consideration when planning a synthesis of a specific diastereomer. The outcome is influenced by the nature of the titanium intermediate and the transition state geometry. acs.org

| Reaction Type | Olefin Configuration | Stereochemical Outcome | Reference |

|---|---|---|---|

| Intramolecular | Preserved | Retention of configuration | acs.orgnih.gov |

| Intermolecular | Not preserved | Mixture of retention and inversion | acs.orgnih.govacs.org |

Simmons-Smith Reaction Adaptations for Nitrogen Functionality

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. wikipedia.orgnih.gov The reaction typically involves an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple, which adds to the double bond in a concerted fashion, thus preserving the stereochemistry of the alkene. wikipedia.org

Adaptations of the Simmons-Smith reaction to incorporate nitrogen functionality have been developed, allowing for the synthesis of cyclopropylamines. acs.orgnih.gov These methods often rely on the use of allylic amines or enamines as substrates. The directing effect of a nearby hydroxyl or amino group can be exploited to achieve high diastereoselectivity. mdpi.com The Furukawa modification, which utilizes diethylzinc and diiodomethane, is a common and effective variation. nih.govmdpi.com

Michael-Initiated Ring-Closure (MIRC) Reactions

Michael-Initiated Ring-Closure (MIRC) reactions provide a powerful and versatile strategy for the synthesis of cyclopropanes, including those bearing an amino group. acs.orgnih.gov This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. researchgate.net

For the synthesis of cyclopropylamines, a common approach involves the reaction of a nucleophile with a Michael acceptor containing a leaving group on the α-carbon. The initial Michael addition is followed by an intramolecular nucleophilic substitution to close the ring. The stereochemistry of the final product is influenced by the nature of the substrate, the nucleophile, and the reaction conditions. Enantioselective MIRC reactions have been developed using chiral substrates or catalysts. aminer.cn

A recent development has demonstrated the synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles under mild, base-promoted conditions via a MIRC pathway. nih.gov

Synthesis from α-Chloroaldehydes via Electrophilic Zinc Homoenolates

A highly diastereoselective method for the synthesis of trans-2-substituted cyclopropylamines has been developed starting from readily available α-chloroaldehydes. nih.govchemrxiv.orgacs.org This reaction proceeds through the formation of an electrophilic zinc homoenolate intermediate. acs.orgnih.gov

The process involves treating the α-chloroaldehyde with bis(iodozincio)methane (CH₂(ZnI)₂), which generates a zinc homoenolate. This intermediate is then trapped by an amine, followed by ring closure to yield the cyclopropylamine. acs.org A key finding in the development of this method was the observation that the addition of a polar aprotic cosolvent, such as DMF, can suppress the cis/trans-isomerization of the cyclopropylamine product, leading to high diastereoselectivity for the trans isomer. chemrxiv.orgacs.org

| Starting Material | Key Reagents | Intermediate | Product | Key Feature |

|---|---|---|---|---|

| α-Chloroaldehyde | CH₂(ZnI)₂, Amine, DMF (cosolvent) | Electrophilic Zinc Homoenolate | trans-2-Substituted Cyclopropylamine | High diastereoselectivity (>20:1 d.r.) achieved with a polar aprotic cosolvent. chemrxiv.org |

Metal-Catalyzed Cyclopropanation of Enamines and Analogues

Metal-catalyzed cyclopropanation of enamines and their analogues represents a direct and efficient route to cyclopropylamines. acs.org This approach typically involves the reaction of an enamine with a carbene precursor in the presence of a transition metal catalyst.

A notable example is the use of an electrophilic titanium-methylene complex generated from dichloromethane, magnesium, and titanium tetrachloride (TiCl₄). This system effectively cyclopropanates various enamines, showing good chemoselectivity where internal and terminal alkenes remain unreacted. lookchem.com

Addition Reactions to Cyclopropenes

Addition reactions to cyclopropenes offer a unique pathway to functionalized cyclopropanes, including cyclopropylamines. acs.orgnih.gov The high ring strain of cyclopropenes makes them susceptible to various addition reactions.

For the synthesis of cyclopropylamines, this can involve the addition of an amine or a related nitrogen nucleophile across the double bond of a suitably substituted cyclopropene. The stereochemical outcome of such additions is dependent on the specific reaction conditions and the nature of the substituents on the cyclopropene ring.

Strategies Involving C-H Functionalization

The functionalization of C-H bonds in cyclopropanes has been successfully demonstrated, primarily through transition metal catalysis. Palladium(II) catalysts, in particular, have been employed for the enantioselective C-H activation of cyclopropanes. These methods often utilize directing groups to control the site- and stereoselectivity of the reaction. For instance, the use of mono-N-protected amino acid ligands with Pd(II) catalysts has enabled the enantioselective cross-coupling of cyclopropyl C-H bonds with organoboron reagents. This approach provides a novel retrosynthetic disconnection for creating enantioenriched cis-substituted cyclopropanes.

While these reported C-H functionalization reactions on cyclopropanes primarily lead to the formation of C-C bonds (e.g., arylation, vinylation, alkylation), the underlying principles of directed C-H activation could potentially be extended to C-N bond formation. A hypothetical route to a precursor of this compound could involve the directed C-H amination of a chiral methoxycyclopropane. This would require the development of a suitable directing group and a catalyst system capable of facilitating the C-N bond-forming reductive elimination from the cyclopropyl-metal intermediate.

The challenges in applying C-H functionalization to the synthesis of the target molecule are significant and include:

Competing C-H bonds: The presence of multiple C-H bonds on the cyclopropane ring and the methoxy (B1213986) group requires high selectivity.

Stereocontrol: Achieving the desired (1R,2S) stereochemistry through C-H activation would necessitate a highly effective chiral catalyst or directing group.

Direct C-N bond formation: While C-C bond forming reactions from C-H activation are well-established, direct C-N bond formation on a cyclopropane ring via this method is less developed.

Despite these challenges, the continuous development of new catalysts and directing groups in the field of C-H functionalization holds promise for the future synthesis of complex cyclopropanamines like this compound.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis provides a more established and predictable pathway to control the stereochemistry of substituted cyclopropanes. These methods involve the creation of the cyclopropane ring or the introduction of substituents in a diastereoselective manner, often guided by existing stereocenters or chiral auxiliaries.

Control of Diastereoselectivity in Cyclopropane Formation

The diastereoselectivity of cyclopropanation reactions can be controlled through various strategies, including chelation control, steric hindrance, and the use of chiral catalysts.

One effective strategy involves the cyclopropanation of allylic amines or carbamates . The diastereoselectivity of this reaction can be tuned by the choice of the cyclopropanating reagent. For example, the use of the Wittig-Furukawa reagent [Zn(CH₂I)₂] can proceed under chelation control, where the nitrogen atom of the allylic amine coordinates to the zinc reagent, leading to the delivery of the methylene unit to the syn-face of the double bond. In contrast, employing Shi's carbenoid can result in a sterically controlled reaction, favoring the formation of the anti-cyclopropane. This divergent approach allows for access to both diastereomers of the corresponding cyclopropylamine precursor with high diastereomeric ratios.

Another powerful method is the Simmons-Smith reaction of enesulfinamides . This approach allows for the asymmetric construction of α-tertiary cyclopropylamine derivatives with high stereocontrol. The chiral sulfinamide group acts as a chiral auxiliary, directing the cyclopropanation to one face of the double bond.

Tandem reactions offer an efficient route to highly functionalized chiral cyclopropanes. For instance, an asymmetric alkyl or vinyl addition to an α,β-unsaturated aldehyde can generate a chiral allylic zinc alkoxide intermediate. This intermediate can then undergo a directed diastereoselective cyclopropanation in situ using a zinc carbenoid, yielding cyclopropyl alcohols with high enantio- and diastereoselectivity. Subsequent functional group manipulation could then lead to the desired aminocyclopropane.

The following table summarizes the influence of different reagents on the diastereoselectivity of cyclopropanation of a generic allylic carbamate:

| Cyclopropanating Reagent | Control Element | Major Diastereomer |

| Wittig-Furukawa [Zn(CH₂I)₂] | Chelation | syn |

| Shi's Carbenoid | Steric | anti |

Installation of Stereocenters via Nucleophilic Substitution of Chiral Halocyclopropanes

A highly versatile and diastereoselective method for the synthesis of substituted cyclopropanes, including ethers and amines, involves the formal nucleophilic substitution of chiral bromocyclopropanes. This reaction proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene intermediate. The subsequent nucleophilic addition of an alcohol or amine across the strained double bond of the cyclopropene dictates the stereochemistry of the final product.

The facial selectivity of the nucleophilic addition to the cyclopropene intermediate can be controlled by several factors:

Steric hindrance: In the absence of directing groups, the nucleophile will typically approach from the less sterically hindered face of the cyclopropene.

Directing groups: The presence of a directing group, such as a strategically placed amide or carboxylate, can direct the incoming nucleophile to a specific face of the cyclopropene, overriding steric effects.

Chiral auxiliaries: By starting with an enantiomerically pure bromocyclopropane derived from a chiral auxiliary, it is possible to generate a chiral, non-racemic cyclopropene. The inherent chirality of this intermediate can then direct the diastereoselective addition of the nucleophile.

This methodology is particularly relevant to the synthesis of this compound. A plausible synthetic route could involve the following steps:

Synthesis of a chiral bromocyclopropane precursor: This could be achieved through the diastereoselective bromocyclopropanation of an alkene bearing a chiral auxiliary.

Formation of the cyclopropene intermediate: Treatment of the chiral bromocyclopropane with a base would generate the corresponding chiral cyclopropene.

Diastereoselective nucleophilic addition of methanol: The addition of methanol to the chiral cyclopropene, potentially guided by a directing group or the inherent chirality of the intermediate, would install the methoxy group with the desired stereochemistry.

Diastereoselective installation of the amine group: A second formal nucleophilic substitution, this time with an amine nucleophile on a suitably functionalized cyclopropane, could install the amine group with the correct stereochemistry. Alternatively, the initial chiral bromocyclopropane could already contain a precursor to the amine functionality.

The table below illustrates the diastereoselective formal nucleophilic substitution of a chiral bromocyclopropane with different nucleophiles:

| Nucleophile | Product | Diastereomeric Ratio (d.r.) |

| Methanol | Cyclopropyl ether | >25:1 |

| Pyrrole | N-Cyclopropyl pyrrole | High |

| N-Methylaniline | N-Cyclopropyl aniline | 3:1 to >20:1 (substituent dependent) |

This approach, which leverages the controlled formation and reaction of a chiral cyclopropene intermediate, offers a powerful and flexible strategy for the asymmetric synthesis of densely substituted cyclopropanes like this compound.

Stereochemical Investigations and Advanced Analytical Techniques

Determination of Absolute Stereochemistry

The unambiguous assignment of the absolute configuration of a chiral molecule is a crucial step in its characterization. For cyclopropylamine (B47189) derivatives, a combination of techniques is often employed to confidently determine the spatial arrangement of substituents around the stereogenic centers.

X-Ray Crystallography: This is considered the gold standard for determining absolute configuration. purechemistry.org It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. purechemistry.org For amines like (1R,2S)-2-Methoxycyclopropan-1-amine, this often requires derivatization to form a crystalline salt with a chiral acid of known absolute configuration, which then allows for the determination of the amine's stereochemistry. nih.govresearchgate.net The resulting three-dimensional electron density map provides definitive proof of the atomic arrangement. purechemistry.org For instance, the absolute configuration of a related cyclopropanation product was successfully determined to be (1S,2S) using this method. rochester.edu Similarly, the (1S:2S:2′S) absolute configuration of a complex benzodithiole oxide diastereoisomer was assigned through X-ray analysis. rsc.org

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine absolute configuration, a chiral derivatizing agent (CDA) is used to convert the enantiomers of the amine into diastereomers. stackexchange.comresearchgate.net The Mosher method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides, is a classic example. researchgate.netusm.edu The resulting diastereomers exhibit distinct NMR spectra due to the different spatial arrangement of their protons relative to the anisotropic phenyl group of the Mosher's reagent. stackexchange.comusm.edu Careful analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of the two diastereomers allows for the assignment of the absolute configuration at the stereocenter. researchgate.net This technique has been successfully used to determine the absolute stereochemistry of sterically hindered α-carbons in amino acids. usm.edu

Chiroptical Spectroscopy and Computational Methods: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgresearchgate.netstackexchange.com The experimental spectrum is then compared to a spectrum predicted by quantum mechanical calculations (such as Density Functional Theory, DFT) for a specific enantiomer (e.g., the (1R,2S) configuration). purechemistry.orgfrontiersin.org A match between the experimental and calculated spectra allows for a non-empirical assignment of the absolute configuration. researchgate.netfrontiersin.org

Conformational Analysis and Preferences of Cyclopropylamine Derivatives

The cyclopropane (B1198618) ring imposes significant conformational rigidity, yet substituents on the ring can still adopt different spatial orientations. The preferred conformation influences the molecule's reactivity and interactions with biological targets. researchgate.net

The rotation of the amino group in cyclopropylamine and its substituted derivatives is a key conformational feature. The orientation of the nitrogen lone pair relative to the cyclopropane ring dictates the molecule's electronic properties and basicity. nih.gov Studies on related 2-substituted cyclopropylamines, such as 2-fluorocyclopropylamines, show that the potential energy profile for the rotation of the amino group is influenced by the stereochemistry (cis vs. trans) of the substituent. nih.gov For the trans isomer, the rotational curve is very similar to that of the parent cyclopropylamine, whereas the cis isomer shows a different profile. nih.gov These preferences are governed by subtle stereoelectronic effects, including hyperconjugative interactions between the nitrogen lone pair and the cyclopropane ring's orbitals. nih.gov

Computational chemistry provides invaluable insights into the conformational preferences of molecules that can be difficult to study experimentally. semanticscholar.orgresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are used to calculate the energies of different conformations and map the potential energy surface. nih.govsemanticscholar.org

For derivatives of cyclopropylamine, these studies can predict the most stable conformers and the energy barriers between them. For example, calculations on 2-fluorocyclopropylamines have shown that the trans diastereomer has a global minimum conformer (trans-2a), with the lowest energy cis conformer being significantly less stable (by 2.57 kcal/mol). nih.gov These computational models help explain how substituents influence the conformational landscape through electronic effects, which in turn affects properties like basicity. nih.govsmolecule.com

Table 1: Calculated Enthalpy Differences Between Conformers of Cyclopropylamine Derivatives Data from computational studies illustrating the relative stability of different conformers.

| Compound | Conformer 1 | Conformer 2 | Calculated Enthalpy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclopropylamine (1) | gauche-1b | s-trans-1a | 2.0 | nih.gov |

| 2-Fluoroethylamine (3) | gauche-3b | gauche-4a | 0.2 | nih.gov |

Advanced Analytical Methods for Chiral Discrimination and Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is paramount, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. chromatographyonline.comyoutube.com Chiral analysis involves the separation and quantification of individual enantiomers in a mixture. chiralpedia.com

Chiral chromatography is the most widely used technique for separating enantiomers. asianpubs.org High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful methods for both analytical and preparative-scale separation of chiral compounds like this compound. nih.govjiangnan.edu.cn The separation is achieved by exploiting the different interactions between the two enantiomers and a chiral stationary phase (CSP). One enantiomer forms a more stable transient diastereomeric complex with the CSP, leading to a longer retention time and, thus, separation from the other enantiomer. eijppr.com

The choice of chromatographic mode—such as normal-phase, reversed-phase, or polar organic—can significantly impact the separation efficiency. nih.gov Method development often involves optimizing the mobile phase composition, temperature, and flow rate to achieve baseline resolution of the enantiomeric peaks.

The heart of chiral chromatography is the Chiral Stationary Phase (CSP). eijppr.com The development of new and more efficient CSPs is an active area of research. chromatographyonline.com For the separation of amines and other chiral compounds, several classes of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs. chromatographyonline.comeijppr.com They offer broad enantioselectivity for a diverse range of compounds and can be used in various chromatographic modes. eijppr.com

Cyclodextrin-based CSPs: These CSPs consist of cyclodextrins bonded to a silica support. merckmillipore.com Enantioseparation occurs based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. They are well-suited for separating various heterocycles and aromatic amines. merckmillipore.com

Protein-based CSPs: These phases use proteins, which are inherently chiral, to effect separation. They are particularly useful for separating chiral drugs.

Pirkle-type CSPs: These are smaller, synthetic chiral molecules that rely on interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Macrocyclic Antibiotic CSPs: CSPs based on macrocyclic glycopeptides like teicoplanin can provide excellent enantioselectivity and chemoselectivity, allowing for the simultaneous separation of enantiomers and related impurities. nih.gov

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Basis of Chiral Recognition | Typical Applications |

|---|---|---|

| Polysaccharide Derivatives | Helical polymer structure creates chiral grooves; hydrogen bonding, dipole-dipole interactions. | Broad range of chiral compounds, including amines, acids, and neutral molecules. chromatographyonline.comeijppr.com |

| Cyclodextrins | Inclusion into a chiral cavity; hydrophobic and hydrogen bonding interactions. | Aromatic amines, hydrocarbons, heterocycles. merckmillipore.com |

| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, steric hindrance. | Compounds with aromatic rings. |

Mass spectrometry (MS) is a highly sensitive and selective detection method, but as a mass-based detector, it cannot directly differentiate between enantiomers, which have identical masses. polyu.edu.hk However, MS can be used for chiral analysis when coupled with other techniques or through specific methodologies. jiangnan.edu.cn

When coupled with a chiral separation technique like HPLC or SFC, MS serves as a powerful detector (LC-MS), providing high sensitivity and structural information for the separated enantiomers. americanpharmaceuticalreview.com This is especially useful for analyzing chiral compounds in complex matrices. americanpharmaceuticalreview.com

Direct chiral analysis by MS is also possible through the formation of diastereomeric complexes. polyu.edu.hk A chiral selector molecule is added to the sample, which forms non-covalent complexes with the enantiomers. nih.gov These diastereomeric complexes can then be distinguished using tandem mass spectrometry (MS/MS). The complexes are mass-selected and subjected to collision-induced dissociation (CID), and the resulting fragment ions or their relative abundances may differ, allowing for chiral discrimination and even quantification. polyu.edu.hknih.gov This approach offers a rapid method for chiral analysis without the need for chromatographic separation. jiangnan.edu.cn

Chiral Sensing Methodologies

The stereochemical integrity of this compound is critical for its intended applications, necessitating robust analytical methods for enantiomeric differentiation and quantification. Chiral sensing methodologies are employed to distinguish between the (1R,2S) enantiomer and its (1S,2R) counterpart. These techniques are typically based on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, leading to differential interactions that can be detected and measured. chemrxiv.org

Supramolecular chemistry offers a sophisticated approach to chiral sensing. acs.orgmdpi.com Host-guest systems, where a chiral host molecule non-covalently binds the cyclopropylamine guest, can exhibit significant enantioselectivity. For instance, chiral macrocycles like cyclodextrins or synthetic receptors can form inclusion complexes with this compound. nih.gov The formation of these diastereomeric complexes can induce changes in the spectroscopic properties of the host or guest, which forms the basis for detection. Techniques such as fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for observing these chiral recognition events. nih.govnih.gov A fluorescent chiral sensor, for example, might exhibit enantioselective quenching or enhancement of its fluorescence upon binding to one enantiomer over the other. nih.gov

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.czresearchgate.net For a primary amine like this compound, several types of CSPs are applicable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability and high enantioselectivity, which arises from a combination of hydrogen bonding, dipole-dipole, and steric interactions. csfarmacie.cz Other effective CSPs include those based on macrocyclic antibiotics (e.g., teicoplanin, ristocetin A), chiral crown ethers, and ligand-exchange chromatography. nih.goveijppr.comspringernature.com The choice of CSP and mobile phase conditions is crucial for achieving optimal separation.

Table 1: Representative Chiral HPLC Methodologies for Amine Separation

| Chiral Stationary Phase (CSP) Type | Selector Example | Primary Interaction Mechanism | Typical Mobile Phase |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Hexane/Isopropanol |

| Macrocyclic Antibiotic | Teicoplanin | Ion-exchange, hydrogen bonding, inclusion complexation | Methanol/Aqueous Buffer |

| Chiral Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Complexation of the primary amine moiety | Aqueous Perchloric Acid/Methanol |

| Pirkle-type (π-acidic) | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Hexane/Ethanol |

Stereochemical Control Mechanisms in Complex Synthetic Pathways

The synthesis of this compound with high stereochemical purity presents a significant challenge, requiring precise control over both relative (trans) and absolute stereochemistry. The development of asymmetric synthetic routes is paramount.

Catalytic asymmetric cyclopropanation is a powerful strategy for constructing the chiral cyclopropane core. researchgate.net This often involves the reaction of an alkene with a carbene precursor, mediated by a chiral transition-metal catalyst. For synthesizing a trans-disubstituted cyclopropane, catalysts based on rhodium, copper, or cobalt complexed with chiral ligands are frequently employed. nih.govdicp.ac.cn For example, the decomposition of a diazo compound in the presence of a suitable olefin and a chiral dirhodium(II) carboxylate catalyst can proceed with high levels of both diastereoselectivity (favoring the trans product) and enantioselectivity. nih.gov The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the approach of the carbene to the alkene.

Another strategy involves the stereoselective modification of a pre-existing cyclopropane ring. For instance, a formal nucleophilic substitution on a chiral, non-racemic bromocyclopropane can be used to install the amine or methoxy (B1213986) group. nih.gov This pathway relies on the generation of a cyclopropene intermediate, where the resident chiral center directs the subsequent diastereoselective addition of the nucleophile. nih.gov

Substrate-controlled methods provide an alternative route. A chiral auxiliary attached to one of the reactants can direct the stereochemical course of the cyclopropanation or subsequent functionalization steps. rsc.org Following the key stereochemistry-defining reaction, the auxiliary is cleaved to yield the enantioenriched product.

Recent advancements have also focused on zinc-mediated pathways for the diastereoselective synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes. acs.orgchemrxiv.orgnih.gov This method proceeds by trapping a zinc homoenolate with an amine, followed by ring closure. While achieving high trans-selectivity is possible, controlling the absolute stereochemistry often requires the use of an enantioenriched starting material or a chiral ligand. acs.org

Table 2: Catalytic Systems for Asymmetric Synthesis of Substituted Cyclopropanes

| Catalyst/System | Reaction Type | Key Stereochemical Control Element | Reported Selectivity for Related Systems |

|---|---|---|---|

| Chiral Rh(II) Carboxylates | Asymmetric Cyclopropanation (Diazo compound) | Chiral ligand on Rh catalyst | High d.r. (>20:1 trans:cis) and e.e. (>90%) |

| Co(II)-Porphyrin Complexes | Asymmetric Radical Cyclopropanation | D2-symmetric chiral amidoporphyrin ligand | Excellent d.r. and e.e. for various olefins |

| Zinc Homoenolate Pathway | Ring Closure | Substrate (e.g., enantioenriched α-chloroaldehyde) | High diastereoselectivity (>20:1 d.r.) |

| Chiral Auxiliary (e.g., Evans' oxazolidinone) | Substrate-Controlled Synthesis | Steric hindrance from the auxiliary group | High enantiomeric enrichment after auxiliary cleavage |

Emerging Research Trends and Future Directions

Innovations in Enantioselective Catalysis for Cyclopropylamine (B47189) Synthesis

The demand for enantiomerically pure cyclopropylamines has driven significant innovation in asymmetric catalysis. nih.gov Advances have moved beyond classical methods to highly sophisticated catalytic systems that offer superior control over stereochemistry.

Key areas of innovation include:

Transition Metal Catalysis : Chiral complexes of rhodium, copper, and ruthenium are at the forefront of enantioselective cyclopropanation. nih.govnih.govresearchgate.net Rhodium(II) catalysts, for instance, have demonstrated high efficacy in the cyclopropanation of alkenes with diazo compounds. nih.govacs.org Recent developments with adamantylglycine derived rhodium catalysts like Rh2(S-TCPTAD)4 have enabled highly stereoselective reactions even with traditionally challenging electron-deficient alkenes. nih.gov Similarly, Ru(II)-Pheox catalyst systems have achieved excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee) in the asymmetric cyclopropanation of vinylcarbamates with diazoesters. nih.gov

Copper-Catalyzed Systems : Copper catalysis is emerging as a powerful and economical alternative. acs.orgnih.gov Methods such as the copper-catalyzed aminoboration of methylenecyclopropanes provide a direct and highly stereoselective route to functionalized cyclopropylamines under mild conditions. acs.org Furthermore, copper-catalyzed asymmetric hydroamination of cyclopropenes with pyrazoles has been shown to produce chiral cyclopropyl motifs with high regio-, diastereo-, and enantiocontrol. nih.gov

Cobalt and Other Earth-Abundant Metals : To improve sustainability and reduce costs, research is shifting towards catalysts based on earth-abundant metals like cobalt. researchgate.net Cobalt-phosphine complexes have been successfully used for the enantioselective hydroalkenylation of cyclopropenes, providing a direct method for introducing alkenyl groups with high efficiency and enantioselectivity. researchgate.net

Simmons-Smith Reaction Modifications : The classical Simmons-Smith reaction is also being updated with chiral ligands to induce enantioselectivity. nih.govacs.org The use of chiral dioxaborolane ligands in zinc-catalyzed cyclopropanation is a notable example, enabling the construction of enantiomerically enriched cyclopropanes from allylic alcohols. nih.gov

Table 1: Comparison of Modern Catalytic Systems for Enantioselective Cyclopropylamine Synthesis

| Catalytic System | Metal | Typical Substrates | Key Advantages |

|---|---|---|---|

| Dirhodium Carboxylates | Rhodium | Alkenes, Diazoacetates | High stereoselectivity, effective for electron-deficient alkenes nih.gov |

| Ru(II)-Pheox Complexes | Ruthenium | Vinylcarbamates, Diazoesters | Excellent enantioselectivity (up to 99% ee) and diastereoselectivity nih.gov |

| Copper-PyBox/Phos Ligands | Copper | Methylenecyclopropanes, Cyclopropenes | Mild conditions, high regio- and diastereoselectivity, uses earth-abundant metal acs.orgnih.gov |

| Cobalt-Chiral Phosphine | Cobalt | Cyclopropenes, Alkenylboronic acids | Cost-effective, high efficiency, desymmetrization reactions researchgate.net |

Development of Novel Synthetic Routes for Highly Functionalized Cyclopropylamines

The synthesis of cyclopropylamines bearing multiple functional groups is crucial for expanding their utility as synthetic intermediates. acs.orgacs.org Research is focused on developing novel routes that provide access to complex and diversely substituted cyclopropane (B1198618) scaffolds.

Recent developments include:

Kulinkovich-Type Reactions : The Kulinkovich reaction and its variations, such as the Kulinkovich–Szymoniak synthesis, have been adapted for the direct preparation of primary cyclopropylamines from nitriles and amides, representing a significant methodological advance. nih.govchemrxiv.org

Ring-Closure Strategies : New methods based on intramolecular ring-closure are being explored. One such strategy involves the reaction of α-chloroaldehydes with a zinc homoenolate intermediate, which is then trapped by an amine to undergo ring-closure, yielding trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.orgnih.gov Another approach uses the base-induced cyclization of β-chloroimines. rsc.org

C–H Functionalization : Direct functionalization of C–H bonds is a highly atom-economical strategy. Recent protocols have demonstrated the formal tertiary Csp³–H amination of cyclopropanes using phosphine catalysis, allowing for the synthesis of 1-substituted cyclopropylamines under transition-metal-free conditions. acs.org

From Cyclopropenes : The desymmetrization of cyclopropenes offers a powerful entry point to highly functionalized chiral cyclopropanes. nih.govresearchgate.net Copper-catalyzed methods have been developed for the diastereo- and enantioselective desymmetrization of cyclopropenes, showcasing the versatility of this approach. chemrxiv.org

Integration of Green Chemistry Principles in Cyclopropylamine Synthesis

In line with global sustainability goals, green chemistry principles are increasingly being integrated into the synthesis of cyclopropylamines. longdom.orgresearchgate.net The focus is on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources.

Key green chemistry trends include:

Biocatalysis : The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. longdom.orgnih.gov Engineered myoglobin and cytochrome P450 enzymes have been repurposed to catalyze asymmetric cyclopropanation reactions, often operating in aqueous media under mild conditions. researchgate.netresearchgate.net These biocatalytic methods can achieve excellent stereoselectivity for a range of substrates. researchgate.netnih.gov

Alternative Energy Sources : Photochemistry and microwave irradiation are being employed to drive cyclopropanation reactions more efficiently. researchgate.net Visible-light-mediated cyclopropanation has emerged as a promising strategy that avoids the need for high temperatures or harsh reagents. researchgate.net

Sustainable Catalysis : Hydrogen-borrowing catalysis represents a sustainable method for forming C-C bonds. This strategy has been applied to the α-cyclopropanation of ketones, where an alcohol is temporarily oxidized by a metal catalyst to an aldehyde in situ, which then participates in the cyclopropanation cascade, with hydrogen being returned in the final reduction step. acs.org

Safer Reagents : Efforts are underway to replace hazardous reagents, such as explosive diazoalkanes, with safer alternatives. dicp.ac.cn One innovative approach uses gem-dichloroalkanes as precursors for nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions. dicp.ac.cn

Synergistic Experimental and Computational Approaches in Mechanistic Studies

A deeper understanding of reaction mechanisms is critical for the rational design of new catalysts and synthetic routes. The synergy between experimental studies and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this endeavor. acs.orgnih.gov

DFT calculations provide invaluable insights into:

Transition State Analysis : Computational modeling can locate and analyze the transition states of cyclopropanation reactions. acs.org This allows researchers to understand the origins of stereoselectivity by identifying key stabilizing or destabilizing interactions, such as torsional strain, allylic strain, and steric repulsion in the transition state geometry. acs.orgnih.gov For example, DFT studies on the asymmetric Simmons–Smith reaction have elucidated how chiral ligands coordinate with the zinc reagent to create a defined chiral environment that dictates the facial selectivity of the carbene transfer. acs.orgacs.org

Reaction Pathway Elucidation : Computational studies help to map out entire catalytic cycles and identify key intermediates. nih.gov In a cobalt-catalyzed cyclopropanation, DFT models suggested that the reaction proceeds through a cationic carbenoid species, and calculations of the energy barriers for carbene transfer helped to validate the proposed mechanism. dicp.ac.cnnih.gov

Predictive Modeling : As computational models become more accurate, they can be used to predict the outcomes of reactions with new substrates or catalysts, thereby guiding experimental design and reducing the amount of empirical screening required. This synergy accelerates the discovery and optimization of new synthetic methods for compounds like (1R,2S)-2-Methoxycyclopropan-1-amine.

Q & A

Q. What are the standard synthetic routes for (1R,2S)-2-Methoxycyclopropan-1-amine, and how can stereochemical purity be ensured?

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign methoxy (δ ~3.3 ppm) and cyclopropane protons (δ ~1.2–2.0 ppm with coupling constants J = 5–8 Hz) to confirm ring strain and substituent positions .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 102.0913 for C₅H₁₁NO) .

- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., cyclopropane C-C-C angle ~60°) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

Q. What strategies mitigate instability of this compound in biological matrices?

- Methodological Answer : Stability assays in plasma (e.g., spiked rat plasma at 37°C) show a half-life of ~6 hours due to enzymatic degradation. Stabilization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.